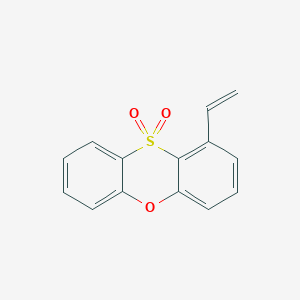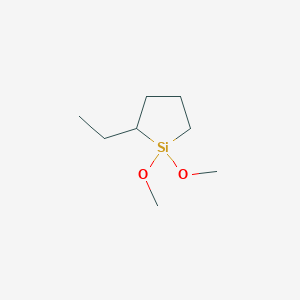
1,1-Dimethoxy-2-ethylsilacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-2-ethylsilacyclopentane: is an organosilicon compound characterized by a five-membered ring structure containing silicon, with two methoxy groups and an ethyl group attached to the silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-ethylsilacyclopentane can be synthesized through the reaction of 2-ethyl-1,3-butadiene with dimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silacyclopentane ring.
Industrial Production Methods: Industrial production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the mixing of reactants, catalysis, and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxy-2-ethylsilacyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Hydroxyl-substituted silacyclopentanes.
Substitution: Halogenated or alkylated silacyclopentanes.
Scientific Research Applications
1,1-Dimethoxy-2-ethylsilacyclopentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-2-ethylsilacyclopentane involves its interaction with various molecular targets. The methoxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. The silicon atom in the ring structure can form stable bonds with other elements, facilitating various chemical transformations.
Comparison with Similar Compounds
1,1-Dimethoxy-2-methylsilacyclopentane: Similar structure but with a methyl group instead of an ethyl group.
1,1-Dimethoxy-2-phenylsilacyclopentane: Contains a phenyl group, leading to different chemical properties.
1,1-Dimethoxy-2-propylsilacyclopentane: Has a propyl group, affecting its reactivity and applications.
Uniqueness: 1,1-Dimethoxy-2-ethylsilacyclopentane is unique due to the presence of the ethyl group, which influences its reactivity and potential applications. The ethyl group provides a balance between steric hindrance and electronic effects, making it suitable for various chemical reactions and industrial applications.
Properties
CAS No. |
189300-27-4 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-ethyl-1,1-dimethoxysilolane |
InChI |
InChI=1S/C8H18O2Si/c1-4-8-6-5-7-11(8,9-2)10-3/h8H,4-7H2,1-3H3 |
InChI Key |
ABEGUXZFTIDYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC[Si]1(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
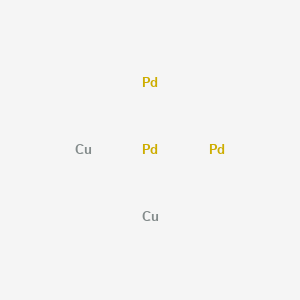
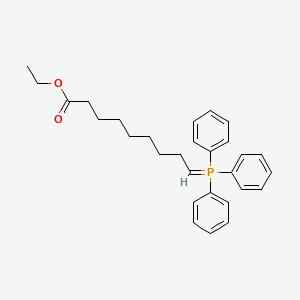
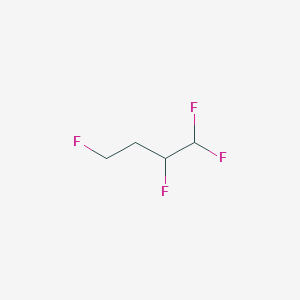
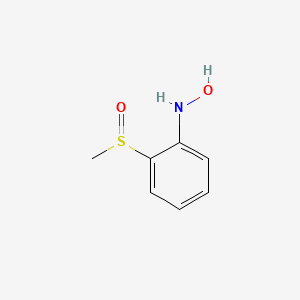
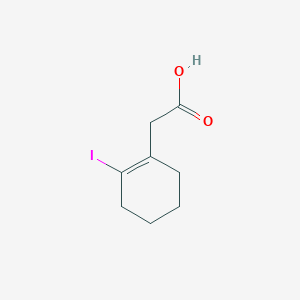
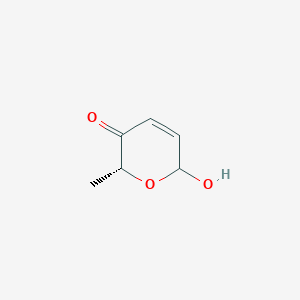

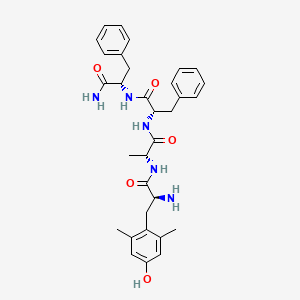
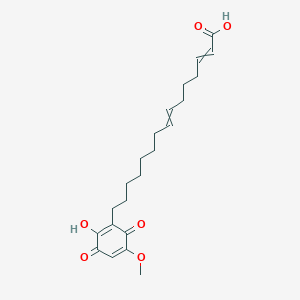
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
